molecular formula C7H9ClN2O2 B2675766 3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride CAS No. 2413876-62-5

3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride

Cat. No. B2675766
M. Wt: 188.61
InChI Key: DLGHJWMQPMUJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride is a pyridine derivative. It is also known as 2-amino-4-methylnicotinic acid hydrochloride . The compound has a molecular weight of 188.61 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Methylpyridine-2-carboxylic acid, also known as 3-methylpicolinic acid (3-MepicH), can undergo C-alkylation with 3-chlorobenzyl chloride when reacted with lithium diisopropylamide (LDA) .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride has been analyzed in several studies . The compound belongs to the centrosymmetric space group P2 1/ c in a monoclinic crystal system .


Chemical Reactions Analysis

In drug synthesis, similar compounds like 3-Amino-2-chloro-4-methylpyridine undergo crucial reactions like substitution, amidation, cyclization, bromination, demethylation, and deacetylation .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 188.61 . Other physical and chemical properties specific to 3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride were not found in the search results.

Scientific Research Applications

Antibacterial and Anticancer Applications

One significant area of application is in the development of antibacterial agents. For instance, pyridonecarboxylic acids, which share a structural relationship with the compound , have been synthesized for their antibacterial activity. Notably, compounds with cyclic amino substitutions have shown promising antibacterial properties, warranting further biological studies to explore their potential as antibacterial agents (Egawa et al., 1984). Additionally, derivatives of aminopyridines have been studied for their anticancer properties, with some compounds demonstrating significant effects on the proliferation and survival of cancer cells (Temple et al., 1983).

Supramolecular Chemistry and Crystal Engineering

Another area of interest lies in supramolecular chemistry and crystal engineering. Co-crystallization of substituted salicylic acids with 4-aminopyridine has yielded complex solid forms, showcasing the importance of hydrogen bonding in the formation of diverse supramolecular structures (Montis & Hursthouse, 2012). These findings contribute to our understanding of crystal formation and the role of molecular interactions in material science.

Material Science Applications

In material science, the synthesis and characterization of complexes, such as zinc(II)-pyridine dicarboxylate complexes, have been explored. These studies shed light on the role of hydrogen bonds and π-π interactions in constructing three-dimensional supramolecular frameworks, which are crucial for developing novel materials with desired properties (Çolak et al., 2010).

Biochemistry and Medicinal Chemistry

In biochemistry and medicinal chemistry, unusual amino acids, including derivatives of pyridine carboxylic acids, have been recognized as invaluable for synthesizing complex molecules and drugs. Their unique structure and functionality make them essential building blocks in drug development, highlighting their importance across various therapeutic areas (Blaskovich, 2016).

Safety And Hazards

The compound is considered hazardous. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

properties

IUPAC Name

3-amino-2-methylpyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-4-6(8)5(7(10)11)2-3-9-4;/h2-3H,8H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOPIOAPKVWTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride

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